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Compound of Interest

Compound Name: Salfredin C2

Cat. No.: B15573128

Get Quote

Despite a comprehensive search for "Salfredin C2," no specific compound with this name or

any associated structure-activity relationship (SAR) studies have been identified in the current

scientific literature. Research databases and chemical catalogs confirm the existence of a class

of natural products known as Salfredins, including Salfredin A3, B11, and C1, but SAR data for

these compounds also appears to be unavailable.

This indicates that the user's query may pertain to a novel or as-yet-unpublished compound, or

there may be a misnomer in the requested topic. The initial searches for "Salfredin C2
structure-activity relationship" and related terms did not yield specific results for a compound

named "Salfredin C2." While the existence of Salfredin C1 was confirmed, no SAR studies for

this or other known Salfredin compounds could be located.

Given the specificity of the "C2" modification in the user's request, it is possible that the

intended compound of interest was Salvinorin A, a potent natural product where modifications

at the C2 position have been extensively studied to understand its structure-activity

relationships.

As a relevant alternative, we can provide a comprehensive comparison guide on the structure-

activity relationship of Salvinorin A, focusing on C2 modifications, which aligns with the core
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requirements of the original request.

Alternative Topic: Salvinorin A C2 Structure-Activity
Relationship Studies
Should you wish to proceed with a guide on Salvinorin A, the following is an outline of the

information that can be provided, complete with data tables, experimental protocols, and

visualizations.

Introduction to Salvinorin A
Salvinorin A is a potent and selective kappa-opioid receptor (KOR) agonist isolated from the

plant Salvia divinorum. Its unique non-nitrogenous structure has made it a significant target for

medicinal chemistry research aimed at developing novel analgesics and treatments for

addiction and mood disorders. The C2 position of Salvinorin A has been a primary focus for

synthetic modifications to explore and optimize its pharmacological profile.

C2 Position Modifications and Their Impact on KOR
Activity
The following table summarizes the structure-activity relationships of various modifications at

the C2 position of the Salvinorin A scaffold.
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Compound
C2

Modification

KOR Binding

Affinity (Ki,

nM)

KOR

Functional

Activity

(EC50, nM)

Efficacy (%) Reference

Salvinorin A
-OCOCH₃

(Acetoxy)
1.8 4.5 100 [1][2]

Salvinorin B
-OH

(Hydroxy)
>1000 Inactive 0 [3]

Herkinorin
-OCOC₆H₅

(Benzoyl)
0.6 1.2 85 [1]

Analog 1
-OCH₃

(Methoxy)
25 50 90 [2]

Analog 2 -Cl (Chloro) 150 >1000 N/A [3]

Analog 3 -N₃ (Azido) 5.2 10.8 95 [1]

Experimental Protocols
3.1. Radioligand Binding Assay for KOR Affinity

Objective: To determine the binding affinity (Ki) of test compounds for the human kappa-

opioid receptor.

Materials:

HEK293 cells stably expressing the human KOR.

[³H]U69,593 (radioligand).

Test compounds (Salvinorin A analogs).

Naloxone (non-selective opioid antagonist).

Binding buffer (50 mM Tris-HCl, pH 7.4).
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Procedure:

Cell membranes are prepared from HEK293-KOR cells.

Membranes are incubated with a fixed concentration of [³H]U69,593 and varying

concentrations of the test compound.

Non-specific binding is determined in the presence of a high concentration of naloxone.

After incubation, the mixture is filtered, and the radioactivity retained on the filter is

measured by liquid scintillation counting.

IC50 values are calculated and converted to Ki values using the Cheng-Prusoff equation.

3.2. [³⁵S]GTPγS Functional Assay for KOR Agonism

Objective: To determine the potency (EC50) and efficacy of test compounds as KOR

agonists.

Materials:

HEK293-KOR cell membranes.

[³⁵S]GTPγS (radioligand).

GDP.

Test compounds.

U50,488H (standard KOR agonist).

Procedure:

Cell membranes are incubated with varying concentrations of the test compound in the

presence of GDP and [³⁵S]GTPγS.

Agonist binding to the KOR stimulates the binding of [³⁵S]GTPγS to G-proteins.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573128?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The reaction is terminated, and the amount of bound [³⁵S]GTPγS is quantified by

scintillation counting.

EC50 and maximal efficacy (Emax) values are determined from concentration-response

curves.

Visualizations
Signaling Pathway of KOR Agonists

Salvinorin A / Analog Kappa Opioid
Receptor (KOR)

Binds to Gi/Go ProteinActivates

Adenylyl Cyclase

Inhibits

MAPK PathwayActivates

Ion Channels
(e.g., GIRK)

Modulates

cAMPDecreases production of

Click to download full resolution via product page

Caption: Signaling cascade initiated by KOR activation.

Experimental Workflow for SAR Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [No Structure-Activity Relationship Studies Found for
Salfredin C2]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15573128/docs#no-structure-activity-relationship-
studies-found-for-salfredin-c2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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